Structural Differentiation: C-11 L-Xylose Substitution Pattern
Pradimicin T1 possesses a distinct glycosylation pattern characterized by an L-xylose moiety directly attached to the phenolic hydroxyl group at the C-11 position of the dihydrobenzo[a]naphthacenequinone aglycone core [1]. This structural feature contrasts with pradimicin A, which lacks an additional sugar moiety at C-11, and with pradimicin T2, which contains only two sugar moieties versus the three in T1 [1]. This L-xylose substitution is functionally significant: structure-activity relationship (SAR) studies across the pradimicin class have established that the C-11 position is the sole site on the aglycone core amenable to modification without loss of antifungal activity [2], making the C-11 substitution pattern a critical determinant of both retention of bioactivity and potential for further derivatization.
| Evidence Dimension | C-11 substitution and total sugar moieties |
|---|---|
| Target Compound Data | Three sugar moieties including L-xylose at C-11 |
| Comparator Or Baseline | Pradimicin A: no sugar at C-11; Pradimicin T2: two total sugar moieties |
| Quantified Difference | Qualitative structural difference — distinct glycosylation architecture |
| Conditions | NMR spectroscopy and MS analysis; structure elucidation studies |
Why This Matters
Procurement of Pradimicin T1 enables researchers to study the specific contribution of C-11 L-xylosylation to carbohydrate recognition and antifungal potency, a structural variable inaccessible with earlier pradimicin congeners.
- [1] Hasegawa T, Kakushima M, Hatori M, Aburaki S, Kakinuma S, Furumai T, Oki T. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis. J Antibiot (Tokyo). 1993 Apr;46(4):598-605. doi:10.7164/antibiotics.46.598. PMID: 8501002. View Source
- [2] Furumai T, Yamamoto H, Narita Y, Hasegawa T, Aburaki S, Kakushima M, Oki T. Microbial modification of pradimicins at C-11 leading to 11-O-demethyl- and 11-O-L-xylosylpradimicins A and FA-1. J Antibiot (Tokyo). 1993 Oct;46(10):1589-1597. doi:10.7164/antibiotics.46.1589. PMID: 8244888. View Source
